Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)-
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Overview
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside found in DNA. The modification in its structure, particularly the didehydro and deoxy modifications, imparts unique properties that make it of interest in various scientific research fields.
Preparation Methods
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- involves multiple steps. The synthetic route typically starts with the preparation of the thymidine core, followed by the introduction of the didehydro and deoxy modifications. The final steps involve the attachment of the imidazo(1,5-b)pyridazin-2-yl group and the phenylheptyl side chain. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool in studying DNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- involves its incorporation into DNA, where it can interfere with DNA synthesis and function. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair. The pathways affected by this compound are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as:
Azidothymidine (AZT): Used in the treatment of HIV infection.
5-Ethynyl-2’-deoxyuridine (EdU): Used to assay DNA synthesis in cell culture.
Radiolabeled thymidine (TdR): Used in cell proliferation assays. Thymidine, 2’,3’-didehydro-3’-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)- is unique due to its specific structural modifications, which confer distinct biological activities and research applications.
Properties
CAS No. |
210469-30-0 |
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Molecular Formula |
C36H47N7O5 |
Molecular Weight |
657.8 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[6-[[5-methyl-7-(7-oxo-7-phenylheptyl)imidazo[1,5-b]pyridazin-2-yl]amino]hexylamino]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C36H47N7O5/c1-26-30-18-19-32(41-43(30)33(39-26)16-10-3-2-9-15-31(45)27-13-7-6-8-14-27)38-22-12-5-4-11-21-37-23-28-24-42(36(47)40-35(28)46)34-20-17-29(25-44)48-34/h6-8,13-14,17-20,24,29,34,37,44H,2-5,9-12,15-16,21-23,25H2,1H3,(H,38,41)(H,40,46,47)/t29-,34+/m0/s1 |
InChI Key |
ZPGKIULTPOIEHD-ZBWWXOROSA-N |
Isomeric SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCNCC4=CN(C(=O)NC4=O)[C@H]5C=C[C@H](O5)CO |
Canonical SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCNCC4=CN(C(=O)NC4=O)C5C=CC(O5)CO |
Origin of Product |
United States |
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